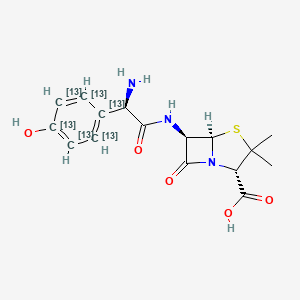
Amoxicillin-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Amoxicillin-13C6 is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a bicyclic core, multiple chiral centers, and isotopically labeled carbon atoms. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of isotopically labeled carbon atoms. The synthetic route typically begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxy functional groups. Key steps may include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to control the reactivity of different functional groups.
Introduction of the amino group: This step may involve the use of amination reactions, such as reductive amination or nucleophilic substitution.
Incorporation of isotopically labeled carbon atoms: This is typically done using isotopically labeled precursors, which are introduced at specific stages of the synthesis to ensure their correct placement within the molecule.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the precision needed to achieve the desired stereochemistry and isotopic labeling. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying stereochemistry, isotopic labeling, and complex synthetic routes.
Biology: The compound can be used to investigate biochemical pathways, enzyme interactions, and metabolic processes.
Medicine: Its unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of antibiotics and enzyme inhibitors.
Industry: The compound’s isotopically labeled carbon atoms can be used in tracer studies to monitor chemical reactions and processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy functional groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biochemical pathways. The isotopically labeled carbon atoms can provide insights into the compound’s metabolic fate and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic core and amino functional group, making them structurally related to the compound .
Cephalosporins: Another class of antibiotics with a similar core structure and functional groups.
Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.
Uniqueness
What sets this compound apart is the incorporation of isotopically labeled carbon atoms, which allows for detailed studies of its metabolic pathways and interactions. Additionally, its specific stereochemistry and functional groups provide unique opportunities for exploring new synthetic routes and reaction mechanisms.
Properties
Molecular Formula |
C₁₀¹³C₆H₁₉N₃O₅S |
|---|---|
Molecular Weight |
371.36 |
Synonyms |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C6; AMPC-13C6; Amoxycillin-13C6; Helvamox-13C6 ; Pasetocin-13C6; Penimox-13C6; Zamocillin-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol](/img/structure/B1151625.png)

